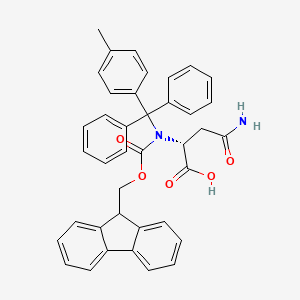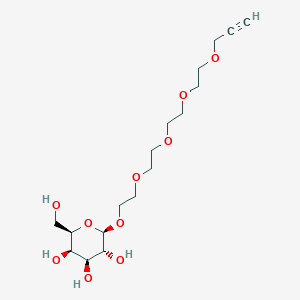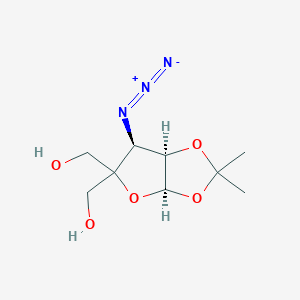![molecular formula C28H34F3IO7 B11828882 2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)-](/img/structure/B11828882.png)
2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)- is a complex organic compound with a unique structure that includes multiple functional groups such as furan, pyran, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)- typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenoxy group: This step often involves nucleophilic substitution reactions using phenol derivatives.
Addition of the pyran groups: These groups can be introduced through etherification reactions.
Iodination and trifluoromethylation: These steps are typically carried out using reagents such as iodine and trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The phenoxy and pyran groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)- has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2H-Cyclopenta[b]furan-2-one derivatives: These compounds share the core furan structure but differ in the substituents attached to the ring.
Phenoxy compounds: Compounds with phenoxy groups are structurally similar and may exhibit similar chemical properties.
Pyran derivatives: These compounds contain pyran rings and can be compared based on their reactivity and applications.
Uniqueness
The uniqueness of 2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)- lies in its complex structure, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C28H34F3IO7 |
|---|---|
Molecular Weight |
666.5 g/mol |
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-(oxan-2-yloxy)but-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C28H34F3IO7/c29-28(30,31)17-7-10-21(32)24(13-17)36-16-18(37-26-5-1-3-11-34-26)8-9-19-20-14-25(33)38-23(20)15-22(19)39-27-6-2-4-12-35-27/h7-10,13,18-20,22-23,26-27H,1-6,11-12,14-16H2/b9-8+/t18?,19-,20-,22-,23+,26?,27?/m1/s1 |
InChI Key |
LFPAJVCQWPITEO-DICWOHCSSA-N |
Isomeric SMILES |
C1CCOC(C1)O[C@@H]2C[C@H]3[C@@H]([C@H]2/C=C/C(COC4=C(C=CC(=C4)C(F)(F)F)I)OC5CCCCO5)CC(=O)O3 |
Canonical SMILES |
C1CCOC(C1)OC2CC3C(C2C=CC(COC4=C(C=CC(=C4)C(F)(F)F)I)OC5CCCCO5)CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(4R,5S,6S)-3-[(3S,5S)-1-[(4-aminophenyl)methyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B11828820.png)
![[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane](/img/structure/B11828822.png)
![(3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11828832.png)

![1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B11828843.png)
![tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828851.png)

![tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)carbamate](/img/structure/B11828862.png)
![1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B11828868.png)


![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11828896.png)
![benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate](/img/structure/B11828903.png)
